(2R)-1,1-Difluoro-4-methylpentan-2-amine;hydrochloride

CAS No.: 2470278-95-4

Cat. No.: VC7061341

Molecular Formula: C6H14ClF2N

Molecular Weight: 173.63

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2470278-95-4 |

|---|---|

| Molecular Formula | C6H14ClF2N |

| Molecular Weight | 173.63 |

| IUPAC Name | (2R)-1,1-difluoro-4-methylpentan-2-amine;hydrochloride |

| Standard InChI | InChI=1S/C6H13F2N.ClH/c1-4(2)3-5(9)6(7)8;/h4-6H,3,9H2,1-2H3;1H/t5-;/m1./s1 |

| Standard InChI Key | OVOAWEJUSWVKMG-NUBCRITNSA-N |

| SMILES | CC(C)CC(C(F)F)N.Cl |

Introduction

Chemical Identity and Structural Features

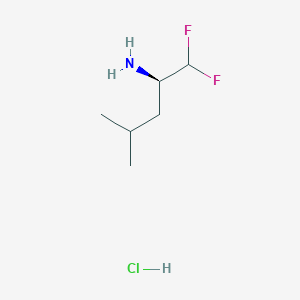

(2R)-1,1-Difluoro-4-methylpentan-2-amine;hydrochloride consists of a pentan-2-amine backbone with two fluorine atoms at the 1-position and a methyl group at the 4-position, stabilized as a hydrochloride salt. Its molecular formula is C₆H₁₃F₂N·HCl, yielding a molecular weight of 173.63 g/mol (calculated from the free amine’s molecular weight of 137.17 g/mol plus HCl). The compound’s stereochemistry is defined by the R configuration at the chiral center (C2), which influences its biological activity and synthetic accessibility.

Table 1: Key Structural and Molecular Properties

| Property | Value |

|---|---|

| IUPAC Name | (2R)-1,1-Difluoro-4-methylpentan-2-amine;hydrochloride |

| Molecular Formula | C₆H₁₃F₂N·HCl |

| Molecular Weight | 173.63 g/mol |

| Chiral Center | C2 (R configuration) |

| CAS Number | Not publicly disclosed |

The absence of a publicly available CAS number suggests this compound may be a novel intermediate or under proprietary investigation .

Synthesis and Enantioselective Preparation

The synthesis of (2R)-1,1-Difluoro-4-methylpentan-2-amine;hydrochloride likely involves multi-step enantioselective routes analogous to those documented for structurally similar amines. For instance, the synthesis of (2S)-1,1-difluoro-4-methylpentan-2-amine (enantiomer) employs chiral resolution or asymmetric catalysis . A plausible pathway includes:

-

Fluorination: Introducing fluorine atoms via electrophilic fluorination agents (e.g., Selectfluor®) at the 1-position of 4-methylpentan-2-ol derivatives.

-

Amine Formation: Conversion of the alcohol to an amine through a Gabriel synthesis or reductive amination, preserving the stereochemical integrity.

-

Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt, enhancing stability and crystallinity .

Key challenges include maintaining enantiopurity during fluorination and avoiding racemization. Patent literature on cyclopropanamine derivatives highlights the use of chiral oxazaborolidine catalysts for asymmetric reductions, a method potentially adaptable to this compound’s synthesis .

Physicochemical Properties

While experimental data for this specific compound are scarce, inferences can be drawn from its structural analogs:

-

Solubility: Hydrochloride salts of aliphatic amines are typically water-soluble due to ionic character. The presence of fluorine atoms may reduce solubility in nonpolar solvents.

-

Melting Point: Fluorinated amine hydrochlorides generally exhibit melting points between 150–250°C, depending on molecular symmetry .

-

Stability: The electron-withdrawing effect of fluorine atoms increases the amine’s resistance to oxidation but may enhance acidity at the α-position .

Table 2: Estimated Physicochemical Properties

| Property | Estimated Value |

|---|---|

| Melting Point | 180–220°C |

| Water Solubility | High (>100 mg/mL) |

| LogP (Partition Coefficient) | 1.2–1.8 (lipophilic due to fluorine) |

Applications and Industrial Relevance

Fluorinated amines are pivotal in drug discovery, with applications ranging from kinase inhibitors to antimicrobial agents. The R configuration of this compound suggests potential bioactivity distinct from its S enantiomer, as seen in chiral pharmaceuticals like levofloxacin . Specific applications may include:

-

Pharmaceutical Intermediates: Serve as building blocks for fluorinated analogs of bioactive molecules.

-

Agrochemicals: Enhance pesticide stability and membrane permeability via fluorine’s hydrophobic effect.

-

Materials Science: Act as monomers for fluorinated polymers with unique dielectric properties.

Patent data on cyclopropanamine derivatives emphasize the role of fluorine in improving metabolic stability and target binding affinity, principles applicable to this compound .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume